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Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862

For Researchers, Scientists, and Drug Development Professionals

Introduction

LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining and
visualization of neutral lipids within cultured cells. This dye offers significant advantages over
traditional lipid stains, such as Nile Red, including a brighter fluorescence signal, higher
specificity to neutral lipids over phospholipids, and reduced background fluorescence.[1][2][3]
Its utility extends to various applications, including the study of lipid storage diseases, drug-
induced steatosis, and the dynamics of lipid droplets in metabolic research. LipidGreen 2 is
suitable for live-cell imaging and can be used in conjunction with other fluorescent probes for
multi-color analysis.[1]
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Property

Value

Source

Chemical Name

N-dimethylallylated 3-

hydroxyindole based

[1]

compound
Molecular Weight 371.47 g/mol
Excitation Wavelength
_ 440-460 nm
(Optimal)
Emission Wavelength
. 490-520 nm
(Optimal)
Solubility DMSO
Stock solution: -20°C for 1
Storage month or -80°C for 6 months

(protect from light)

Experimental Protocols
Reagent Preparation

a. Stock Solution Preparation:

o Dissolve LipidGreen 2 in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a

stock solution. A common concentration for the stock solution is 1 mM.

 Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

» Store the aliquots at -20°C or -80°C, protected from light.

b. Working Solution Preparation:

« On the day of the experiment, thaw a single aliquot of the LipidGreen 2 stock solution at

room temperature.
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 Dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS)
to the desired final working concentration. Recommended concentrations range from 2.6 uM
to 10 uM, depending on the cell type and experimental goals. For initial experiments, a
concentration of 5-10 uM is a good starting point.

e Ensure the final concentration of DMSO in the culture medium is below 1% to avoid
cytotoxicity.

Live Cell Staining Protocol
This protocol is suitable for most adherent cell lines.
a. Cell Seeding:

e Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-
well plates) at a density that allows for optimal visualization without overgrowth.

o Culture the cells overnight or until they reach the desired confluency.
b. Staining:

e Aspirate the culture medium from the cells.

e Wash the cells once with pre-warmed (37°C) PBS.

o Add the LipidGreen 2 working solution to the cells, ensuring the entire cell monolayer is
covered.

 Incubate the cells for 15 to 30 minutes at 37°C in a CO2 incubator, protected from light.
Incubation times may be extended up to 4 hours for certain cell types or experimental
conditions.

c. Washing:
o Aspirate the staining solution.

e Wash the cells two to three times with pre-warmed PBS or a complete culture medium to
remove any unbound dye.
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d. Imaging:
e Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

» Image the stained cells immediately using a fluorescence microscope equipped with a
suitable filter set (e.g., a standard FITC or GFP filter set).

o Optimal excitation is between 440-460 nm, and emission should be collected between 490-
520 nm.
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Caption: Experimental workflow for live-cell staining with LipidGreen 2.

Data Presentation
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Table 1: Recommended Staining Parameters for
Different Cell Lines

. Staining Incubation Time

Cell Line . . Reference
Concentration (uM)  (minutes)

3T3-L1 (differentiated) 10 30

HepG2 10 Not Specified

Various Cell Lines 10 240 (4 hours)

Cupriavidus necator
2.6 30

(bacteria)

ble 2: :  Lipid | Nil |

Feature LipidGreen 2 Nile Red Reference
Stains both neutral
Specificity High for neutral lipids lipids and

phospholipids

Fluorescence Signal

Brighter than Nile Red

Less intense

Background Staining

Minimal

Can have non-specific

background

Photostability

High long-term

Fluorescence may

stability decrease quickly

Broad emission

Multi-color Imaging Suitable spectrum can interfere
with other channels
450-500 (yellow-gold

Excitation (nm) 440-460 emission) / 515-560
(red emission)

o >528 (yellow-gold) /

Emission (nm) 490-520
>590 (red)
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Application: Assessment of Drug-Induced Steatosis

LipidGreen 2 is a valuable tool for assessing drug-induced steatosis (fatty liver) in vitro.
Experimental Workflow:
e Cell Culture: Culture a relevant cell line, such as HepG2 cells, in a multi-well plate.

o Drug Treatment: Treat the cells with the compound of interest at various concentrations for a
specified duration (e.g., 24-72 hours). Include appropriate vehicle controls.

» Staining: Following treatment, stain the cells with LipidGreen 2 using the protocol described
above.

e Image Acquisition: Acquire images using a high-content imaging system or a fluorescence
microscope.

e Image Analysis: Quantify the fluorescence intensity or the number and size of lipid droplets
per cell using image analysis software. An increase in fluorescence indicates lipid
accumulation.
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Caption: Workflow for assessing drug-induced steatosis using LipidGreen 2.

Troubleshooting

* Weak Signal: Increase the staining concentration or incubation time. Ensure the filter set on
the microscope is appropriate for the excitation and emission spectra of LipidGreen 2.
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e High Background: Ensure adequate washing steps are performed after staining. Prepare
fresh working solutions for each experiment.

» Cell Toxicity: While LipidGreen 2 generally has low toxicity, it is good practice to perform a
cytotoxicity assay, especially for long-term imaging experiments. Use the lowest effective
concentration of the dye and minimize exposure to the excitation light. A standard cytotoxicity
assay, such as one using SYTOX Green or Propidium lodide, can be employed to assess
cell viability after staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. medchemexpress.com [medchemexpress.com]

3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for LipidGreen 2
Staining in Cultured Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12415862#lipidgreen-2-staining-protocol-for-cultured-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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